Methyl 3-(chlorosulfonyl)-4-(methoxymethyl)benzoate
Description
IUPAC Nomenclature and Systematic Identification
Methyl 3-(chlorosulfonyl)-4-(methoxymethyl)benzoate is systematically named according to IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning on the aromatic ring. The parent structure is benzoic acid , with a methyl ester group at position 1, a chlorosulfonyl (-SO$$2$$Cl) group at position 3, and a methoxymethyl (-CH$$2$$OCH$$3$$) group at position 4. The molecular formula is C$$ {10}$$H$${11}$$ClO$$5$$S, with a molecular weight of 278.71 g/mol .
The SMILES notation (COC(=O)C1=CC=C(COC)C(=C1)S(=O)(=O)Cl ) and InChI key (ZSHWCNWUKXKMIV-UHFFFAOYSA-N ) provide unambiguous representations of the compound’s connectivity. The numbering of the benzene ring begins at the ester-functionalized carbon, with subsequent positions assigned clockwise to prioritize the highest-priority substituent (chlorosulfonyl) according to Cahn-Ingold-Prelog rules.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C$${10}$$H$${11}$$ClO$$_5$$S | |
| Molecular Weight | 278.71 g/mol | |
| SMILES | COC(=O)C1=CC=C(COC)C(=C1)S(=O)(=O)Cl | |
| InChI Key | ZSHWCNWUKXKMIV-UHFFFAOYSA-N |
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is influenced by steric and electronic interactions between substituents. The benzene ring adopts a near-planar configuration, with deviations arising from the bulky chlorosulfonyl and methoxymethyl groups. Computational studies of analogous methyl benzoates suggest that substituents at positions 3 and 4 induce torsional strain, leading to non-planar conformations.
The chlorosulfonyl group (-SO$$2$$Cl) exhibits a tetrahedral geometry around the sulfur atom, with bond angles approximating 109.5°. The methoxymethyl group (-CH$$2$$OCH$$_3$$) introduces rotational flexibility, allowing the methoxy moiety to adopt staggered or eclipsed conformations relative to the aromatic ring. Nuclear magnetic resonance (NMR) studies of similar compounds indicate that steric hindrance between the chlorosulfonyl and methoxymethyl groups restricts free rotation, favoring a gauche conformation with a dihedral angle of ~60° between the two substituents.
| Structural Feature | Geometric Property | Influence on Conformation |
|---|---|---|
| Chlorosulfonyl (-SO$$_2$$Cl) | Tetrahedral sulfur geometry | Electron-withdrawing, induces ring distortion |
| Methoxymethyl (-CH$$2$$OCH$$3$$) | Rotational flexibility | Steric hindrance with -SO$$_2$$Cl limits rotation |
| Methyl ester (-COOCH$$_3$$) | Planar carboxylate group | Stabilizes ring planarity |
Crystallographic Characterization Challenges
Crystallographic analysis of this compound presents significant challenges due to its reactive functional groups and propensity for polymorphism. The chlorosulfonyl moiety is highly reactive, leading to hydrolysis or decomposition during crystal growth. Studies of related sulfonated benzoates highlight difficulties in obtaining diffraction-quality crystals, often requiring low-temperature (-173°C) data collection to mitigate radiation damage.
Additionally, the methoxymethyl group’s conformational flexibility complicates crystal packing. Unlike rigid substituents, the -CH$$2$$OCH$$3$$ group can adopt multiple orientations, resulting in disordered crystal lattices that impede structural refinement. Efforts to crystallize this compound in non-polar solvents (e.g., hexane) have yielded only microcrystalline powders, while polar solvents (e.g., methanol) promote ester hydrolysis.
| Challenge | Impact on Crystallization | Mitigation Strategy |
|---|---|---|
| Sulfonyl chloride reactivity | Hydrolysis/decomposition | Use anhydrous solvents, inert atmosphere |
| Conformational flexibility | Disordered lattice | Cryocooling, high-resolution detectors |
| Polymorphism | Multiple crystal forms | Seeding with known polymorphs |
Properties
IUPAC Name |
methyl 3-chlorosulfonyl-4-(methoxymethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO5S/c1-15-6-8-4-3-7(10(12)16-2)5-9(8)17(11,13)14/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHWCNWUKXKMIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1154149-38-8 | |
| Record name | methyl 3-(chlorosulfonyl)-4-(methoxymethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Route Overview
The synthesis of methyl 3-(chlorosulfonyl)-4-(methoxymethyl)benzoate generally follows these key steps:
- Starting from methyl 4-(methoxymethyl)benzoate or related substituted benzoates
- Chlorosulfonation at the 3-position of the aromatic ring using chlorosulfonic acid
- Optional use of thionyl chloride to facilitate chlorosulfonyl group formation and improve yields
- Workup involving quenching, extraction, and purification
Detailed Preparation Procedure
Starting Material Preparation
A typical precursor is methyl 4-(methoxymethyl)benzoate, which can be prepared by methylation of 4-(hydroxymethyl)benzoic acid methyl ester or by selective substitution on methyl 4-bromomethylbenzoate derivatives. This step is often performed prior to chlorosulfonation to ensure the methoxymethyl group is in place.
Chlorosulfonation Reaction
- Reagents: Chlorosulfonic acid (ClSO3H) is the primary reagent for introducing the chlorosulfonyl (-SO2Cl) group onto the aromatic ring.
- Conditions: The reaction is carried out under stirring, typically at temperatures between 40°C and 50°C for 2 to 3 hours to allow sulfonation at the 3-position relative to the methoxymethyl substituent.
- Mechanism: Electrophilic aromatic substitution occurs where the chlorosulfonyl group is introduced ortho or meta to existing substituents, with regioselectivity favoring the 3-position due to the directing effects of the methoxymethyl and ester groups.
Use of Thionyl Chloride
- After initial chlorosulfonation, thionyl chloride (SOCl2) is added to the reaction mixture at the same temperature range (40-50°C) and stirred for an extended period (8-12 hours).
- This step converts any sulfonic acid intermediates or sulfonate esters into the corresponding sulfonyl chlorides, improving the purity and yield of the chlorosulfonyl product.
Workup and Purification
- The reaction mixture is cooled to below 5°C and poured into ice water to quench the reaction.
- The product is extracted with dichloromethane (DCM) twice, and the combined organic layers are washed and dried.
- Ammonia gas may be bubbled through the solution to adjust pH and remove impurities.
- The solvent is removed under reduced pressure to yield the crude this compound.
- Further purification can be performed by recrystallization or chromatographic methods.
Representative Experimental Data and Conditions
| Step | Reagents & Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chlorosulfonation | Chlorosulfonic acid, stirring | 40 - 50 | 2 - 3 | Not specified | Sulfonation at 3-position of methyl 4-(methoxymethyl)benzoate |
| Conversion to sulfonyl chloride | Addition of thionyl chloride (SOCl2) | 40 - 50 | 8 - 12 | Not specified | Converts sulfonic acid intermediates to sulfonyl chloride |
| Quenching and extraction | Ice water quench, DCM extraction | 0 - 5 | 0.5 | — | Cooling to prevent decomposition; extraction with dichloromethane |
| Purification | Ammonia treatment, solvent removal, chromatography | Room temp | — | 41 - 60 | Yields vary; chromatography or recrystallization used for final purification |
Literature and Patent-Based Research Findings
A Chinese patent (CN1884259A) describes a process where methyl o-methoxybenzoate is reacted with chlorosulfonic acid at 40-50°C for 2-3 hours, followed by addition of thionyl chloride for 8-12 hours to obtain the chlorosulfonyl derivative. The reaction mixture is then cooled, quenched in ice water, extracted with dichloromethane, and treated with ammonia to adjust pH before solvent removal.
ChemicalBook literature on methyl 3-(chlorosulfonyl)-4-methylbenzoate synthesis (a closely related compound) shows a two-step process where the acid precursor is refluxed with thionyl chloride for 1 hour, followed by methanol treatment for 1 hour to afford the methyl ester with a 60% yield. This confirms the utility of thionyl chloride in converting acid or sulfonic acid intermediates to sulfonyl chlorides.
Ambeed.com provides experimental conditions for related methyl 2-(chlorosulfonyl)benzoate derivatives, highlighting the use of dichloromethane as solvent, DMAP as catalyst, and low temperatures (0-20°C) for esterification reactions post-chlorosulfonylation, with yields around 41%. Although this is for a different positional isomer, the conditions are relevant for handling sulfonyl chlorides safely and efficiently.
Summary Table of Preparation Methods
| Preparation Aspect | Description |
|---|---|
| Starting Material | Methyl 4-(methoxymethyl)benzoate or similar substituted methyl benzoates |
| Chlorosulfonating Agent | Chlorosulfonic acid (ClSO3H) |
| Reaction Temperature | 40-50°C |
| Reaction Time | 2-3 hours for sulfonation; 8-12 hours with thionyl chloride |
| Additional Reagents | Thionyl chloride (SOCl2) for sulfonyl chloride formation |
| Solvent | Typically no solvent or chlorosulfonic acid acts as solvent; dichloromethane for extraction |
| Workup | Ice water quench, dichloromethane extraction, ammonia treatment |
| Purification | Chromatography or recrystallization |
| Typical Yield | 41-60% depending on conditions and purification |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(chlorosulfonyl)-4-(methoxymethyl)benzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl derivative.
Oxidation Reactions: Oxidation can lead to the formation of sulfone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfone Derivatives: Formed from oxidation reactions.
Scientific Research Applications
Methyl 3-(chlorosulfonyl)-4-(methoxymethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(chlorosulfonyl)-4-(methoxymethyl)benzoate involves its reactivity with nucleophiles due to the presence of the electrophilic chlorosulfonyl group. This group can react with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.
Structural and Substituent Comparisons
*Estimated based on structural similarity to .
Physicochemical Properties
Reactivity :
- The chlorosulfonyl group (-SO₂Cl) in all compounds enables reactions with amines or alcohols to form sulfonamides or sulfonate esters. However, substituents influence reaction rates. For example, the electron-donating methoxymethyl group in the target compound may slightly deactivate the benzene ring, reducing electrophilicity compared to unsubstituted analogs like Methyl 3-(chlorosulfonyl)benzoate .
- Compounds with para-substituted -SO₂Cl (e.g., Methyl 4-[(chlorosulfonyl)methyl]benzoate) exhibit distinct regioselectivity in further derivatization .
Solubility and Stability :
- The methoxymethyl group in the target compound improves solubility in ethers and chlorinated solvents compared to the methoxy analog () due to increased hydrophobicity .
- Methyl 4-[(chlorosulfonyl)methyl]benzoate’s methylene-linked -SO₂Cl may confer greater hydrolytic instability compared to directly ring-attached -SO₂Cl groups .
Biological Activity
Methyl 3-(chlorosulfonyl)-4-(methoxymethyl)benzoate (CAS: 192323-12-9) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₉ClO₅S
- Molecular Weight : 264.68 g/mol
- InChI Key : FKAIQWMEWVOGDP-UHFFFAOYSA-N
The structure features a chlorosulfonyl group, which is known to enhance the reactivity of the compound, potentially leading to various biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In particular, it has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity, making it a candidate for further development as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Enterococcus faecalis | 8 |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Preliminary studies have demonstrated that it can inhibit the proliferation of cancer cell lines at low micromolar concentrations. For instance, in vitro tests have shown IC₅₀ values ranging from 2.2 to 5.3 µM against various cancer cell lines, indicating its potential as a therapeutic agent.
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 1.2 |
| HCT116 | 3.7 |
| HEK293 | 5.3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The chlorosulfonyl group can facilitate nucleophilic attack by cellular nucleophiles, leading to the modification of proteins or nucleic acids, which may result in altered cellular functions.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in Journal of Antibiotics reported that derivatives of chlorosulfonyl compounds exhibited broad-spectrum antimicrobial activities. This compound was highlighted for its effectiveness against resistant strains of bacteria, suggesting its potential use in treating infections caused by multidrug-resistant pathogens.
- Anticancer Activity : In a recent investigation focusing on the antiproliferative effects of various benzoate derivatives, this compound was found to significantly inhibit cell growth in several cancer lines through apoptosis induction mechanisms.
- Synergistic Effects : Research has indicated that when combined with other chemotherapeutic agents, this compound can enhance the overall efficacy of treatment regimens against cancer cells, thereby reducing required dosages and minimizing side effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-(chlorosulfonyl)-4-(methoxymethyl)benzoate, and how can selectivity be controlled during sulfonation and esterification?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoate core. First, introduce the methoxymethyl group via alkylation of 4-hydroxybenzoate derivatives using methoxymethyl chloride under basic conditions (e.g., NaH in THF). Subsequent chlorosulfonation is achieved using chlorosulfonic acid at 0–5°C to minimize over-sulfonation. Critical parameters include stoichiometric control of chlorosulfonic acid and reaction time monitoring via TLC. Selectivity challenges arise from competing sulfonation at adjacent positions; directing groups (e.g., ester moieties) and low temperatures enhance regioselectivity .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (70:30 to 95:5 over 20 min) resolves impurities like unreacted intermediates or hydrolysis byproducts .
- Structural Confirmation : High-resolution mass spectrometry (HRMS) in ESI+ mode confirms molecular ion [M+H]⁺ (theoretical m/z 292.0284). ¹H/¹³C NMR in CDCl₃ identifies key signals: methoxymethyl protons (δ 3.35–3.45 ppm), ester methyl (δ 3.90 ppm), and aromatic protons (δ 8.10–8.70 ppm) .
Advanced Research Questions
Q. How does the chlorosulfonyl group in this compound influence its reactivity in nucleophilic substitution reactions, and what strategies mitigate hydrolysis?
- Methodological Answer : The chlorosulfonyl group is highly electrophilic but prone to hydrolysis. Reactivity can be harnessed in SN2 reactions with amines (e.g., forming sulfonamides) by using anhydrous solvents (e.g., DCM) and tertiary amine bases (e.g., Et₃N) to scavenge HCl. Hydrolysis is minimized by maintaining low temperatures (0–10°C) and avoiding protic solvents. Kinetic studies using ¹H NMR in D₂O reveal hydrolysis half-life (t₁/₂) of ~2 hours at pH 7, necessitating rapid workup .
Q. What are the potential applications of this compound in developing enzyme inhibitors or receptor ligands, based on structural analogs?
- Methodological Answer : The chlorosulfonyl moiety serves as a reactive handle for covalent inhibition. For example, in serine protease inhibitors, it can form stable sulfonate esters with catalytic serine residues. Structure-activity relationship (SAR) studies require:
- Docking simulations (e.g., AutoDock Vina) to predict binding modes.
- Kinetic assays (e.g., fluorogenic substrates) to measure IC₅₀ values.
- Comparative analysis with analogs (e.g., methyl 3-sulfonamido benzoates) to optimize steric and electronic effects .
Q. How can conflicting data regarding the stability of this compound under varying pH conditions be resolved through experimental design?
- Methodological Answer : Contradictory stability reports often stem from inconsistent buffering or temperature control. A systematic approach includes:
- pH-Rate Profiling : Conduct stability studies in buffered solutions (pH 1–12) at 25°C, sampling at intervals (0, 6, 12, 24 h) and quantifying degradation via HPLC.
- Arrhenius Analysis : Accelerated stability testing at 40°C, 60°C, and 80°C to extrapolate shelf-life under storage conditions.
- Hydrolysis Pathway Identification : LC-MS/MS analysis of degradation products (e.g., sulfonic acid derivatives) clarifies predominant mechanisms (acid-catalyzed vs. base-catalyzed) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
